Naranja Dispersa 1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Naranja Disperso 1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los colorantes azoicos y sus reacciones.

Biología: Investigado por sus interacciones con macromoléculas biológicas y su potencial como sonda fluorescente.

Medicina: Explorado por sus propiedades anti-amiloides, particularmente en el contexto de la enfermedad de Alzheimer.

Industria: Utilizado como tinte en la industria textil debido a su color vibrante y estabilidad.

Mecanismo De Acción

El mecanismo por el cual el Naranja Disperso 1 ejerce sus efectos, particularmente sus propiedades anti-amiloides, involucra la interrupción de los ensamblajes fibrilares preformados de péptidos beta-amiloides. Esta interrupción reduce la actividad de siembra de los agregados beta-amiloides, lo que disminuye la formación de placas y la neuroinflamación. Los objetivos moleculares incluyen los péptidos beta-amiloides, y las vías involucradas están relacionadas con la agregación de amiloides y las respuestas neuroinflamatorias .

Compuestos Similares:

Rojo Disperso 1: Otro colorante azoico con características estructurales similares, pero con diferentes sustituyentes en los anillos aromáticos.

Amarillo Disperso 3: Similar en estructura, pero con diferentes grupos cromóforos.

Comparación: El Naranja Disperso 1 es único debido a sus propiedades anti-amiloides específicas, que no se observan en otros colorantes azoicos similares. Si bien el Rojo Disperso 1 y el Amarillo Disperso 3 se utilizan principalmente por sus propiedades de tinción, el Naranja Disperso 1 destaca por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

Disperse Orange 1 is known to interact with various biomolecules. It has been identified as an anti-amyloid agent, which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This suggests that Disperse Orange 1 may interact with proteins involved in amyloid formation.

Cellular Effects

Disperse Orange 1 has been reported to induce DNA damage and cytotoxic effects . It was found to be genotoxic on HepG2 cells until it reached the maximum concentration tested . Despite cell viability being around 90%, the damage response had saturated, which might be due to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Disperse Orange 1 involves its ability to undergo isomerization. This dye is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation . This property allows Disperse Orange 1 to interact with light in a unique way, which could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Disperse Orange 1 in laboratory settings are limited, it is known that this dye is used in experiments due to its isomerization effect . This suggests that the effects of Disperse Orange 1 could change over time under certain conditions, such as exposure to light.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Naranja Disperso 1 involucra la diazotación de 4-nitroanilina seguida de la unión con N-fenil anilina. La reacción típicamente ocurre bajo condiciones ácidas con nitrito de sodio y ácido clorhídrico para formar la sal de diazonio, que luego se une con N-fenil anilina en un medio alcalino para producir Naranja Disperso 1 .

Métodos de Producción Industrial: La producción industrial de Naranja Disperso 1 sigue una ruta sintética similar, pero a mayor escala. El proceso involucra reactores de flujo continuo para asegurar una calidad y rendimiento consistentes. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener Naranja Disperso 1 de alta pureza adecuado para aplicaciones industriales y de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Naranja Disperso 1 se somete a varios tipos de reacciones químicas, incluyendo:

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el ditionito de sodio.

Oxidación: El grupo amino puede oxidarse nuevamente al grupo nitro bajo condiciones específicas.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes:

Reducción: Ditionito de sodio en un medio acuoso.

Oxidación: Permanganato de potasio en un medio ácido.

Sustitución: Halogenación utilizando cloro o bromo en presencia de un catalizador.

Principales Productos Formados:

Reducción: 4-((4-aminofenil)diazenil)-N-fenil anilina.

Oxidación: Reformación del compuesto nitro original.

Sustitución: Derivados halogenados de Naranja Disperso 1.

Comparación Con Compuestos Similares

Disperse Red 1: Another azo dye with similar structural features but different substituents on the aromatic rings.

Disperse Yellow 3: Similar in structure but with different chromophoric groups.

Comparison: Disperse Orange 1 is unique due to its specific anti-amyloid properties, which are not observed in other similar azo dyes. While Disperse Red 1 and Disperse Yellow 3 are primarily used for their dyeing properties, Disperse Orange 1 stands out for its potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

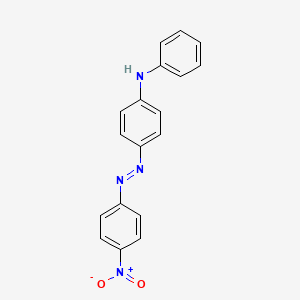

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVXLROHJBSEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062536 | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | C.I. Disperse Orange 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2581-69-3 | |

| Record name | Disperse Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE ORANGE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?

A1: Disperse Orange 1 belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, Disperse Orange 1 has been detected in garments exceeding these limits. []

Q2: How common is ACD caused by Disperse Orange 1?

A2: Clinical studies indicate a relatively low prevalence of Disperse Orange 1 allergy. In one study, only 1.3% of patients tested positive for Disperse Orange 1 sensitivity out of 547 individuals patch tested with a clothing and dye series. []

Q3: What are the typical sources of Disperse Orange 1 exposure leading to ACD?

A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing Disperse Orange 1. []

Q4: Can impurities in commercial Disperse Orange 1 contribute to its allergenic potential?

A4: Research suggests that impurities present in commercial Disperse Orange 1 can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial Disperse Orange 1 revealed the presence of additional allergens within the dye. [, ]

Q5: Does Disperse Orange 1 exhibit cross-reactivity with other compounds?

A5: Yes, cross-reactivity between Disperse Orange 1 and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]

Q6: How do skin bacteria contribute to Disperse Orange 1 sensitization?

A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including Disperse Orange 1. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []

Q7: What is the molecular formula and weight of Disperse Orange 1?

A7: Disperse Orange 1 has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.

Q8: How can spectroscopic techniques be used to characterize Disperse Orange 1?

A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of Disperse Orange 1 in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.

Q9: How does chlorination treatment affect the toxicity of Disperse Orange 1?

A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of Disperse Orange 1, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing Disperse Orange 1 and mitigating its potential risks.

Q10: What methods are used to degrade Disperse Orange 1 in wastewater?

A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading Disperse Orange 1 and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []

Q11: What is the primary application of Disperse Orange 1?

A11: Disperse Orange 1 is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]

Q12: How do light and heat affect the stability of Disperse Orange 1 on dyed fabrics?

A12: Prolonged exposure to sunlight and high temperatures can degrade Disperse Orange 1, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []

Q13: Are there alternative dye carriers being explored for Disperse Orange 1?

A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for Disperse Orange 1 in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.